REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8](=[O:11])[CH2:7]2
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=C2CC(NC12)=O
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
86 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at −45° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to RT
|
Type
|
ADDITION
|
Details
|
The mixture was poured
|
Type
|
CUSTOM
|
Details
|
A white precipitate resulted
|
Type
|
WAIT
|
Details
|
the slurry was aged at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with cold water (2×)
|
Type
|
DISSOLUTION
|
Details
|
dissolved into EtOAc (1 L)
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
WASH
|
Details
|
washed with basic brine (containing sodium bicarbonate)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C2CC(NC12)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |